An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-(Trifluoromethyl)thiophene-2-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 5-(Trifluoromethyl)thiophene-2-carbaldehyde
Introduction: The Structural Elucidation of a Key Heterocyclic Building Block
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of heterocyclic compounds is of utmost importance. Thiophene and its derivatives are fundamental scaffolds in a vast array of pharmaceutical agents and functional materials.[1] Among the diverse analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool for the unambiguous elucidation of their molecular architecture. This in-depth guide provides a detailed analysis and predicted chemical shift assignments for 5-(Trifluoromethyl)thiophene-2-carbaldehyde, a thiophene derivative bearing two powerful electron-withdrawing groups. Understanding the NMR landscape of this molecule is critical for reaction monitoring, quality control, and for correlating its structure with its chemical reactivity and biological activity.
The strategic placement of a trifluoromethyl group and a carbaldehyde moiety on the thiophene ring introduces significant electronic perturbations that are directly reflected in the ¹H and ¹³C NMR spectra. The trifluoromethyl group, with its strong inductive electron-withdrawing nature, and the carbaldehyde group, with both inductive and resonance electron-withdrawing effects, profoundly influence the electron density distribution within the thiophene ring. This guide will deconstruct these influences to provide a robust framework for the interpretation of the NMR data for this and structurally related compounds.
Theoretical Framework: Substituent Effects on the Thiophene Ring
The chemical shifts (δ) observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment surrounding each nucleus.[1] In 5-(Trifluoromethyl)thiophene-2-carbaldehyde, the substituents at the C2 and C5 positions dictate the magnetic shielding of the remaining ring protons and carbons.
-
The Carbaldehyde Group (-CHO) at C2: This group is strongly de-shielding due to both its -I (inductive) and -R (resonance) effects. It withdraws electron density from the thiophene ring, leading to a downfield shift (higher ppm values) for the ring protons and carbons, particularly those in close proximity (H3 and C3). The proton of the aldehyde group itself is highly deshielded and appears at a characteristic downfield position.
-
The Trifluoromethyl Group (-CF₃) at C5: The -CF₃ group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This potent inductive effect (-I) significantly de-shields the adjacent C5 and H4 nuclei. Furthermore, the fluorine atoms will exhibit through-bond and potentially through-space coupling to the carbon atoms of the thiophene ring, providing valuable structural information in the ¹³C NMR spectrum.
The combined influence of these two electron-withdrawing groups results in a general downfield shift for all ring protons and carbons compared to unsubstituted thiophene.
Predicted ¹H NMR Spectral Assignments
The ¹H NMR spectrum of 5-(Trifluoromethyl)thiophene-2-carbaldehyde is anticipated to display three distinct signals in the aromatic and aldehyde regions. The predicted chemical shifts and coupling constants are detailed in Table 1. The analysis is based on established data for thiophene-2-carbaldehyde and the known effects of a 5-trifluoromethyl substituent.[2][3][4]
Table 1: Predicted ¹H NMR Chemical Shift and Coupling Constant Assignments for 5-(Trifluoromethyl)thiophene-2-carbaldehyde (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-9 (CHO) | 9.9 - 10.1 | s | - | The aldehyde proton is highly deshielded by the adjacent carbonyl group and the aromatic ring current. |
| H-3 | 7.9 - 8.1 | d | JH3-H4 ≈ 4.0 | This proton is ortho to the strongly electron-withdrawing aldehyde group, resulting in a significant downfield shift. It will appear as a doublet due to coupling with H-4. |
| H-4 | 7.4 - 7.6 | d | JH4-H3 ≈ 4.0 | This proton is ortho to the electron-withdrawing trifluoromethyl group and meta to the aldehyde, leading to a downfield shift. It will appear as a doublet due to coupling with H-3. |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact values may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Assignments
The proton-decoupled ¹³C NMR spectrum of 5-(Trifluoromethyl)thiophene-2-carbaldehyde is expected to show six distinct signals. A key feature will be the coupling of the carbon nuclei to the fluorine atoms of the trifluoromethyl group, which will result in quartets for the carbons of the -CF₃ group and the carbon to which it is attached (C5), as well as smaller couplings to more distant carbons. The predicted chemical shifts and C-F coupling constants are summarized in Table 2, based on data for similar substituted thiophenes and aromatic trifluoromethyl compounds.[2][5][6][7]
Table 2: Predicted ¹³C NMR Chemical Shift and Coupling Constant Assignments for 5-(Trifluoromethyl)thiophene-2-carbaldehyde (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale for Assignment |
| C-9 (CHO) | 182 - 184 | s | - | The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift. |
| C-2 | 142 - 145 | q | ⁴JC2-F ≈ 1-4 | This carbon is attached to the electron-withdrawing aldehyde group and is expected to be significantly downfield. A small long-range coupling to the fluorine atoms may be observed. |
| C-5 | 130 - 133 | q | ²JC5-F ≈ 30-40 | This carbon is directly attached to the trifluoromethyl group and will be deshielded. It will appear as a quartet due to two-bond coupling with the fluorine atoms. |
| C-3 | 136 - 139 | s | - | This carbon is adjacent to the aldehyde-bearing carbon and is expected to be downfield. |
| C-4 | 128 - 131 | q | ³JC4-F ≈ 3-5 | This carbon is adjacent to the trifluoromethyl-bearing carbon and will show a downfield shift. A three-bond coupling to the fluorine atoms is anticipated. |
| CF₃ | 120 - 123 | q | ¹JC-F ≈ 270-280 | The carbon of the trifluoromethyl group will appear as a strong quartet with a large one-bond C-F coupling constant. |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact values may vary depending on the solvent and concentration.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity and has a low water content.[8]
-
Concentration: Dissolve approximately 10-20 mg of 5-(Trifluoromethyl)thiophene-2-carbaldehyde in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference for both ¹H and ¹³C NMR (δ = 0.00 ppm). If not present, a small amount can be added.
-
Sample Filtration: If any particulate matter is present, filter the sample through a small plug of glass wool into a clean, dry NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are provided for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 6 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between scans to ensure full relaxation of all protons.
-
Acquisition Time: At least 2-3 seconds to ensure good resolution.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.
-
Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
Visualizing the Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of 5-(Trifluoromethyl)thiophene-2-carbaldehyde and the key through-bond relationships that give rise to the observed NMR couplings.
Figure 1. Molecular structure and key NMR J-couplings.
Conclusion
This technical guide provides a comprehensive overview and detailed predictions for the ¹H and ¹³C NMR spectra of 5-(Trifluoromethyl)thiophene-2-carbaldehyde. By understanding the fundamental principles of substituent effects on the thiophene ring, researchers can confidently assign the observed resonances and utilize this information for structural verification and further chemical investigations. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, which is crucial for accurate structural elucidation in the fields of medicinal chemistry and materials science.
References
-
Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]
- Bolton, R., & Sandall, J. P. B. (2005). Variable-Temperature 19F NMR and Theoretical Study of 1,9- and 1,7-C60F(CF3) and Cs- and C1-C60F17(CF3): Hindered CF3 Rotation and Through-Space JFF Coupling. Journal of the American Chemical Society, 127(32), 11365–11375.
- Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). Journal of the American Chemical Society, 143(46), 19587–19595.
- Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (2020). Kuwait Journal of Science, 48(3).
- Thiophene-2-carbaldehyde azine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(7), o1741.
- Synthesis and Nuclear Magnetic Resonance Studies of 2- Thiophenecarboxaldehyde Nicotinic Hydrazone and 2-Thiophenecarboxaldehyde Benzhydrazone. (2020). Journal of Applicable Chemistry, 9(4), 543-550.
-
Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
What is the coupling constant for CF3 carbon in 13C-NMR? (2014). ResearchGate. Retrieved from [Link]
- Revisiting NMR Through-Space J FF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. (2014). The Journal of Physical Chemistry A, 118(27), 5032–5039.
-
Lecture 3: Coupling Constants the chemical shift. (2012, January 31). Retrieved from [Link]
-
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository. Retrieved from [Link]
- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20288.
- Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl)-3-phenyl-1,3-thiazolidin-4-ones. (2013). SCIREA Journal of Chemistry.
- 13>C NMR chemical shifts can predict disulfide bond formation. (2002). Journal of Biomolecular NMR, 23(3), 231–235.
-
NMR Coupling Constants. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link]
-
Supporting Information for Fluorine Substituted Thiophene-Quinoxaline Copolymer to Reduce HOMO Level and Increase Dielectric Constant for High Open-circuit Voltage Organic Solar Cell. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
2-(Trifluoromethyl)thiophene. (n.d.). PubChem. Retrieved from [Link]
-
Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic mixed valence compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]
-
Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021, December 7). YouTube. Retrieved from [Link]
- 1H, 13C, 15N, and 19F Random Coil NMR Shifts of Trifluoromethyl-Bearing Amino Acids. (2023). ChemRxiv.
-
Long range coupling constants (part 1, intra-heterocyclic). (n.d.). ResearchGate. Retrieved from [Link]
